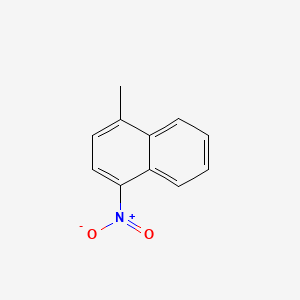

1-Methyl-4-nitronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLVKAJKOYFHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236757 | |

| Record name | Naphthalene, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-93-3 | |

| Record name | 4-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-nitronaphthalene (CAS No. 880-93-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-4-nitronaphthalene, a key chemical intermediate. Grounded in established scientific principles and supported by relevant literature, this document details its synthesis, characterization, reactivity, and safety considerations to empower researchers in its effective and safe utilization.

Introduction and Core Properties

This compound (CAS No. 880-93-3) is an organic compound featuring a naphthalene core substituted with a methyl group at the 1-position and a nitro group at the 4-position.[1] It typically appears as a yellow crystalline solid at room temperature.[1] The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic naphthalene system imparts a unique reactivity profile, making it a valuable precursor in various synthetic applications.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 880-93-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Melting Point | 71.5 °C | [1] |

| Boiling Point | 337.6 °C at 760 mmHg | [1] |

| Density | 1.234 g/cm³ | [1] |

| Flash Point | 165 °C | [1] |

Synthesis of this compound: An Experimental Protocol

The primary synthetic route to this compound is through the electrophilic nitration of 1-methylnaphthalene. The methyl group is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 1-methylnaphthalene, the 4-position (para) is sterically more accessible and is the major product.

Reaction Scheme:

Caption: Electrophilic nitration of 1-methylnaphthalene.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the nitration of naphthalene and its derivatives.[3][4]

Materials:

-

1-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. The generation of the nitronium ion is an exothermic process.

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methylnaphthalene in a suitable solvent such as glacial acetic acid.[3]

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-methylnaphthalene. Maintain the reaction temperature between 20-30°C using an ice bath to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Crude Product: Pour the reaction mixture into a beaker containing a large volume of ice-water. The crude this compound will precipitate out as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure, yellow crystals of this compound.[3]

Self-Validation: The success of the synthesis is validated by the isolation of a solid product with a melting point corresponding to the literature value (71.5 °C).[1] Further confirmation is achieved through spectroscopic analysis as detailed in the following section.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Methyl C-H | Stretching |

| ~1520 & ~1340 | **Nitro (NO₂) ** | Asymmetric & Symmetric Stretching |

| ~1600 & ~1475 | Aromatic C=C | Stretching |

The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a key indicator of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm. The specific splitting patterns will be complex due to the substituted naphthalene ring system.

-

Methyl Protons (3H): A singlet at approximately δ 2.5-2.7 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons (10C): Multiple signals in the range of δ 120-150 ppm. The carbon attached to the nitro group will be shifted downfield.

-

Methyl Carbon (1C): A signal at approximately δ 20-25 ppm.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the nitro group and the activated naphthalene ring.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the nitro group to an amino group (-NH₂), forming 1-methyl-4-aminonaphthalene. This transformation is a critical step in the synthesis of more complex molecules.[5]

Caption: Reduction of this compound.

Common reducing agents for this conversion include:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂).[5]

-

Metal-Acid Systems: Sn/HCl or Fe/HCl.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic aromatic substitution, although this is less common than the reduction reaction.

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of various target molecules:

-

Pharmaceuticals: It is a precursor for the synthesis of S-triazolyl α-mercaptoacetanilides, which have been investigated as inhibitors of HIV reverse transcriptase.[1][6] The resulting amino-naphthalene derivative provides a versatile scaffold for further functionalization in drug discovery programs.

-

Dyes and Pigments: Naphthylamine derivatives, synthesized from nitronaphthalenes, are foundational components in the production of a wide range of azo dyes.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. The safety information for the closely related 1-nitronaphthalene provides a strong basis for its handling protocols.[7]

Hazard Summary:

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.[7][8]

-

Flammability: Combustible solid.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development. The provided protocols and data serve as a foundational resource for scientists and professionals working with this important compound.

References

-

LookChem. This compound. [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.6. Synthesis of 1-Nitronaphthalene. [Link]

-

PrepChem.com. Preparation of 1-nitronaphthalene. [Link]

Sources

- 1. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Methyl-4-nitronaphthalene

This guide provides a comprehensive technical overview of 1-methyl-4-nitronaphthalene, a key aromatic nitro compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, structural characterization, chemical reactivity, and potential applications, with a focus on its role as a versatile synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a naphthalene core substituted with a methyl group at the C1 position and a nitro group at the C4 position.[1] Its structure presents a fascinating interplay of electronic effects, making it a valuable building block in organic synthesis. The electron-donating methyl group and the electron-withdrawing nitro group on the aromatic scaffold create a unique reactivity profile that can be strategically exploited for the synthesis of more complex molecules, including dyes and pharmaceuticals.[1] This guide will elucidate the fundamental chemical principles governing its behavior and provide practical insights for its application in a laboratory setting.

Physicochemical and Structural Properties

This compound is a yellow crystalline solid at room temperature.[1] The presence of the polar nitro group in its structure imparts a significant dipole moment, influencing its physical properties such as melting point and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol [1] |

| Melting Point | 71.5 °C[2] |

| Boiling Point | 337.6 °C at 760 mmHg[2] |

| Density | 1.234 g/cm³[2] |

| Appearance | Yellow crystalline solid[1] |

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The most common and direct method for the synthesis of this compound is through the electrophilic nitration of 1-methylnaphthalene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity of this reaction is governed by the directing effects of the methyl group already present on the naphthalene ring.

The methyl group is an activating, ortho-, para- directing group. In the case of 1-methylnaphthalene, the C4 position (para to the methyl group) is sterically accessible and electronically activated, making it the major site of electrophilic attack.

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 1-Methylnaphthalene

This protocol is adapted from established procedures for the nitration of naphthalene and related derivatives.[3][4]

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to room temperature.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.2 g (0.1 mol) of 1-methylnaphthalene in 50 mL of glacial acetic acid.

-

Nitration: Cool the 1-methylnaphthalene solution to 10-15 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The crude this compound will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from ethanol to yield yellow needles.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), Methyl protons (singlet, ~2.7 ppm) |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), Methyl carbon (~20 ppm), Carbon bearing the nitro group will be downfield. |

| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands (~1520 and 1340 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C stretching (aromatic ~1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 187, Fragmentation pattern showing loss of NO₂ (m/z = 141) and other characteristic fragments. |

Chemical Reactivity: A Tale of Two Substituents

The reactivity of this compound is dictated by the electronic interplay of the activating methyl group and the deactivating nitro group.

Further Electrophilic Aromatic Substitution

The naphthalene ring in this compound is generally deactivated towards further electrophilic substitution due to the powerful electron-withdrawing effect of the nitro group. However, if forced, the position of the next substitution will be directed by both existing groups. The methyl group directs to its ortho and para positions (C2 and C4, with C4 already occupied). The nitro group is a meta-director on its own ring. Therefore, further substitution is complex and may lead to a mixture of products.

Reduction of the Nitro Group: A Gateway to Amines

The most synthetically valuable reaction of this compound is the reduction of its nitro group to an amino group, yielding 1-methyl-4-naphthalenamine. This transformation is crucial as aromatic amines are key precursors in the synthesis of a wide range of compounds, including pharmaceuticals and dyes.

Caption: Reduction of this compound.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is a general and reliable method for the reduction of aromatic nitro compounds.[5]

-

Reaction Setup: In a round-bottom flask, suspend 18.7 g (0.1 mol) of this compound in 100 mL of concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add 56.5 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred suspension. The reaction is exothermic, and the temperature should be controlled with an ice bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 1 hour. A clear solution should be obtained.

-

Work-up: Cool the reaction mixture and slowly add a 40% aqueous sodium hydroxide solution until the initially formed tin hydroxides redissolve, and the solution is strongly alkaline.

-

Extraction: Extract the liberated 1-methyl-4-naphthalenamine with diethyl ether (3 x 100 mL).

-

Purification: Combine the ethereal extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting amine can be purified by vacuum distillation or recrystallization.

Potential Applications in Drug Discovery

While direct applications of this compound are not extensively documented, its derivative, 1-methyl-4-naphthalenamine, serves as a valuable scaffold in medicinal chemistry. Aromatic amines are prevalent in a wide array of bioactive molecules.

One notable area of interest is in the development of HIV-1 reverse transcriptase inhibitors .[6] Reverse transcriptase is a crucial enzyme for the replication of HIV, and its inhibition is a primary strategy in antiretroviral therapy.[6] The naphthalene core provides a rigid scaffold that can be functionalized to interact with the active site or allosteric sites of the enzyme. The amino group of 1-methyl-4-naphthalenamine provides a key handle for the introduction of various side chains to optimize binding affinity and specificity.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Although specific toxicological data is limited, its structural similarity to 1-nitronaphthalene suggests that it may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It is also suspected to be a potential carcinogen.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its well-defined synthesis, predictable reactivity, and its potential as a precursor to more complex and biologically active molecules. The strategic placement of the methyl and nitro groups on the naphthalene framework provides a versatile platform for synthetic chemists to explore. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in research and development, particularly in the field of medicinal chemistry.

References

-

Organic Syntheses. (1948). 1,4-dinitronaphthalene. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000531: 1-methylnaphthalene. Retrieved from [Link]

-

YouTube. (2022, August 24). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitronaphthalene. PubChem Compound Database. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Organic Syntheses. (1948). 4-nitro-1-naphthylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. Retrieved from [Link]

-

Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-posit.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). Sequential methylation of 1-fluoro-4-nitronaphthalene. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2024). In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. Retrieved from [Link]

-

MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and HIV-1 reverse transcriptase inhibition activity of 1,4-naphthoquinone derivatives. Retrieved from [Link]

-

CamScanner. (2020). CamScanner 05-08-2020 13.55.06. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 1-nitronaphthalene obtained from each ionization mode:. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

Sources

- 1. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Molecular Structure and Utility of 1-Methyl-4-nitronaphthalene

Abstract

This technical guide provides a comprehensive examination of this compound, a key aromatic nitro compound. The document delineates its fundamental physicochemical properties, offers a detailed analysis of its molecular structure through spectroscopic interpretation, and presents a validated protocol for its synthesis via electrophilic nitration. Furthermore, the guide explores the compound's chemical reactivity, focusing on the synthetic transformations of the nitro group, and discusses its established and potential applications in medicinal chemistry and materials science. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a naphthalene scaffold substituted with a methyl group at the C1 position and a nitro group at the C4 position.[1] It manifests as a yellow crystalline solid at ambient temperature and possesses a relatively high melting point.[1] The presence of the aromatic naphthalene core imparts significant stability, while the nitro group introduces substantial polarity, rendering the molecule a valuable intermediate for a variety of chemical transformations, particularly in the synthesis of dyes and pharmaceuticals.[1]

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 880-93-3 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 71.5°C | [2][3] |

| Boiling Point | 337.6°C at 760 mmHg | [2] |

| Density | 1.234 g/cm³ | [2] |

| Flash Point | 165°C | [2] |

| LogP | 3.57960 | [2] |

Molecular Structure and Spectroscopic Characterization

The molecular architecture of this compound is defined by the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂). The methyl group, an activating ortho-, para-director, enhances electron density in the ring, while the nitro group, a deactivating meta-director, significantly reduces it. This electronic push-pull relationship across the naphthalene system dictates the molecule's reactivity and spectroscopic signature.

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

While specific high-resolution spectra for this compound are not publicly cataloged, its spectral characteristics can be reliably predicted based on the well-documented spectra of 1-nitronaphthalene and the known effects of a methyl substituent.[4][5]

| Spectroscopy | Expected Features and Rationale |

| ¹H NMR | - Aromatic Region (δ 7.5-8.6 ppm): A complex multiplet pattern is expected for the six aromatic protons. The proton at C5 will likely be the most downfield due to deshielding from the adjacent nitro group. - Aliphatic Region (δ ~2.5 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl group. |

| ¹³C NMR | - Aromatic Region (δ 120-150 ppm): Ten distinct signals for the naphthalene carbons. The carbon bearing the nitro group (C4) would be significantly downfield due to strong deshielding. The carbon bearing the methyl group (C1) would also be shifted. - Aliphatic Region (δ ~20-25 ppm): A single peak for the methyl carbon. |

| IR Spectroscopy | - N-O Asymmetric Stretch: Strong absorption band around 1520-1540 cm⁻¹ . - N-O Symmetric Stretch: Strong absorption band around 1340-1360 cm⁻¹ . - C-H Aromatic Stretch: Peaks observed above 3000 cm⁻¹ . - C-H Aliphatic Stretch: Peaks observed just below 3000 cm⁻¹ . - C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 187 . - Key Fragments: Expect fragmentation patterns corresponding to the loss of a nitro group ([M-46]⁺ at m/z = 141) and the loss of a methyl radical ([M-15]⁺ at m/z = 172). |

Synthesis Protocol: Electrophilic Nitration of 1-Methylnaphthalene

The most direct and industrially relevant synthesis of this compound is the regioselective nitration of 1-methylnaphthalene. This reaction is a classic example of electrophilic aromatic substitution. The methyl group at C1 directs incoming electrophiles to the ortho (C2) and para (C4) positions. Due to steric hindrance from the peri-hydrogen at C8, substitution at the C4 position is strongly favored.

The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[6]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

Causality: The use of a strong acid catalyst (H₂SO₄) is critical for the generation of the highly electrophilic nitronium ion from nitric acid. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0°C), slowly add 1.0 equivalent of concentrated nitric acid (68%) to 2.0 equivalents of concentrated sulfuric acid (98%) with continuous stirring. Maintain the temperature below 10°C.

-

Reactant Solution: Dissolve 1.0 equivalent of 1-methylnaphthalene in a suitable inert solvent such as dichloromethane or acetic acid.

-

Nitration Reaction: Cool the 1-methylnaphthalene solution to 0°C. Add the pre-cooled nitrating mixture dropwise to the solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate. Separate the organic layer or filter the solid. If an organic solvent was used, wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nitro group, which serves as a versatile functional handle for subsequent chemical modifications.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to a primary amine (-NH₂), yielding 1-methyl-4-naphthalenamine. This transformation is fundamental in organic synthesis as aromatic amines are precursors to a vast array of compounds.[7]

-

Catalytic Hydrogenation: This is a clean and efficient method using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate.[7]

-

Chemical Reduction: A common laboratory method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl).[8]

Applications in Drug Development and Materials Science

This compound is primarily used as a chemical intermediate.[1]

-

Pharmaceutical Precursor: Its amino derivative, 1-methyl-4-naphthalenamine, is a building block for more complex molecules. For instance, this compound has been used in the preparation of S-triazolyl α-mercaptoacetanilides, which have been investigated as inhibitors of HIV reverse transcriptase.[9]

-

Dye Synthesis: The corresponding amine can be diazotized and coupled to form various azo dyes.[10]

-

Research Scaffold: The phenylnaphthalene framework, to which this molecule belongs, is a promising scaffold in medicinal chemistry. Related derivatives have demonstrated potential antimicrobial, anti-inflammatory, and anticancer activities, highlighting the potential for discovering novel therapeutic agents from this molecular class.[8]

Safety and Handling

Proper handling of this compound is essential due to the potential hazards associated with nitroaromatic compounds and naphthalenes.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Health Hazards: The substance may cause skin, eye, and respiratory tract irritation.[11] It is important to avoid contact with skin and eyes and to prevent inhalation.[11] Long-term exposure to related naphthalenes may have effects on the lungs.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[13]

Conclusion

This compound is a structurally significant molecule whose utility is rooted in the strategic placement of its methyl and nitro functional groups. Its well-defined synthesis and the versatile reactivity of its nitro group make it a valuable intermediate in the creation of complex molecular targets for the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitronaphthalene. PubChem Compound Database. Retrieved from [Link]

-

SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1275 - 1-METHYLNAPHTHALENE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

IARC Publications. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methoxy-4-nitro-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Retrieved from [Link]

Sources

- 1. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 880-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. books.rsc.org [books.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 880-93-3 [chemicalbook.com]

- 10. scitepress.org [scitepress.org]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. ICSC 1275 - 1-METHYLNAPHTHALENE [inchem.org]

A Technical Guide to the Synthesis of 1-Methyl-4-nitronaphthalene: Pathways, Mechanisms, and Practical Considerations

Abstract

This technical guide offers an in-depth examination of the synthetic pathways to 1-methyl-4-nitronaphthalene, a key chemical intermediate in the production of dyes and pharmaceuticals.[1] The primary focus is on the direct electrophilic nitration of 1-methylnaphthalene, detailing the underlying reaction mechanism, regioselectivity, and a comprehensive, field-proven experimental protocol. This document is designed for researchers, chemists, and drug development professionals, providing the technical accuracy and practical insights necessary for successful laboratory synthesis. Key process parameters, potential challenges, and purification strategies are discussed. The guide is supplemented with mechanistic diagrams and a consolidated reference list to support all technical claims and procedures.

Introduction: The Significance of this compound

This compound is an aromatic nitro compound featuring a naphthalene core substituted with a methyl group at the C1 position and a nitro group at the C4 position. Its structure, a yellow crystalline solid at ambient temperatures, makes it a valuable precursor in organic synthesis.[1] The nitro group, in particular, serves as a versatile functional handle, readily undergoing reduction to an amine, which opens pathways to a diverse range of more complex molecules, including azo dyes and various pharmaceutical agents.[2][3] Understanding the efficient and selective synthesis of this molecule is therefore of considerable importance.

The dominant route to this compound is the direct electrophilic aromatic substitution (SEAr) of 1-methylnaphthalene. This reaction is analogous to the nitration of naphthalene itself, which reliably yields 1-nitronaphthalene under mild conditions.[2][4][5] However, the presence of the methyl group on the naphthalene ring introduces nuances to the reaction's regioselectivity that warrant a detailed scientific exploration.

Primary Synthesis Pathway: Electrophilic Nitration of 1-Methylnaphthalene

The most common and industrially viable method for synthesizing this compound is the direct nitration of 1-methylnaphthalene using a mixed acid system.

Principle and Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the potent electrophile, the nitronium ion (NO₂⁺).[2][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Step 1: Generation of the Nitronium Ion (NO₂⁺) H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Once formed, the nitronium ion is attacked by the electron-rich π-system of the 1-methylnaphthalene ring. This attack disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[4][7] In the final step, a weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[4]

Diagram: General Mechanism of Electrophilic Nitration

Caption: Workflow of electrophilic aromatic nitration.

Causality of Regioselectivity

In the nitration of 1-methylnaphthalene, the substitution occurs overwhelmingly at the C4 position. This high regioselectivity is a result of two contributing factors:

-

Inherent Reactivity of the Naphthalene Core: Naphthalene is significantly more reactive towards electrophilic substitution than benzene.[8] The attack at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the arenium ion formed during α-attack. The α-intermediate can be described by more resonance structures that preserve the aromaticity of the adjacent benzene ring compared to the β-intermediate.[7]

-

Directing Effect of the Methyl Group: The methyl group (-CH₃) at the C1 position is an activating, ortho, para-directing group.[2][9] It donates electron density to the ring system via an inductive effect, further enhancing its reactivity. It directs incoming electrophiles to the positions ortho (C2) and para (C4) to it.

When these two effects are combined, the C4 position is strongly favored. It is an α-position of the naphthalene ring and is also the para position relative to the activating methyl group. While the C2 (ortho) and C5/C8 (other α-positions) are also activated, the C4 position represents the confluence of maximum electronic stabilization, leading to its preferential substitution.[10][11]

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the nitration of naphthalene and its derivatives, prioritizing safety and yield.[4][12][13][14]

Materials & Reagents:

-

1-Methylnaphthalene (C₁₁H₁₀)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid (CH₃COOH) (Optional, as solvent)

-

Ethanol (95%) or 2-Propanol for recrystallization

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid with continuous stirring. The addition should be dropwise to manage the exothermic reaction. Allow the mixture to cool to room temperature before use.[14]

-

Reaction Setup: In a separate round-bottom flask (e.g., 250 mL), dissolve 20 g of 1-methylnaphthalene in approximately 60 mL of glacial acetic acid. The use of a solvent like acetic acid can help ensure a homogeneous reaction mixture and better temperature control.[14] Equip the flask with a magnetic stirrer and a dropping funnel containing the prepared nitrating mixture.

-

Nitration: Begin stirring the 1-methylnaphthalene solution. Add the nitrating mixture dropwise from the funnel over a period of approximately 30-60 minutes. It is critical to maintain the reaction temperature between 50-60°C. Use a water bath to gently heat or cool the flask as needed. Overheating can lead to the formation of dinitrated byproducts.[2][12]

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at 60°C for an additional hour to ensure the reaction goes to completion.[13] Afterwards, allow the flask to cool to near room temperature. In a separate large beaker, prepare approximately 500 mL of an ice-water slurry.

-

Product Precipitation: Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring. The crude this compound will precipitate as a yellow solid or oil.[14]

-

Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid product in the funnel with several portions of cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification (Recrystallization): Transfer the crude, washed solid to a beaker and dissolve it in a minimum amount of hot ethanol (or 2-propanol).[4] If there are insoluble impurities, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and allow them to air dry.

Expected Yield: 75-85%.

Data Summary and Characterization

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Typical Nitrating Agent | HNO₃ / H₂SO₄ | [2][6] |

| Reaction Temperature | 50-60 °C | [12] |

| Primary Isomer | This compound | [10] |

| Purification Method | Recrystallization from ethanol | [4][14] |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Alternative Synthesis Considerations

While direct nitration is the most straightforward approach, other methods exist for nitrating aromatic compounds, although they are less common for this specific transformation. These methods often employ different nitrating agents which can offer advantages in specific contexts, such as milder reaction conditions or different selectivity profiles.

-

Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent can perform nitration under less acidic conditions.

-

N-nitropyridinium salts: These can be used for nitration via a charge-transfer complex mechanism, particularly under photochemical conditions.[6]

-

Metal Nitrate Catalysts: Reagents like bismuth nitrate (Bi(NO₃)₃) or cerium ammonium nitrate (CAN) have been used for nitrating naphthalene, sometimes offering higher selectivity or avoiding the use of strong acids.[5]

These alternative methods are generally not required for the efficient synthesis of this compound due to the high yield and selectivity of the classical mixed-acid procedure.

Trustworthiness & Validation: Safety and Handling

Self-Validating Protocols: The success of the synthesis relies on careful control of reaction parameters. Monitoring temperature is crucial to prevent over-nitration. The purification step (recrystallization) is a self-validating mechanism; a sharp melting point of the final crystals close to the literature value is a strong indicator of high purity. TLC analysis against a standard is recommended to confirm the absence of starting material and isomeric impurities.[4]

Safety Precautions:

-

Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent the reaction from running out of control.

-

Nitrated Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

References

- Kochi, J. K. (n.d.). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. RSC Publishing.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene.

- Brown, D. (n.d.). benzene methylbenzene naphthalene mechanism nitration electrophilic substitution. Doc Brown's Chemistry.

- BenchChem. (2025). Electrophilic Aromatic Substitution of 1-Methoxynaphthalene: A Technical Guide.

- Kochi, J. K. (n.d.). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. ElectronicsAndBooks.

- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- BenchChem. (2025). Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis.

- CymitQuimica. (n.d.). CAS 880-93-3: this compound.

- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.

- PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene.

- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.

- Organic Chemistry with Victor. (2024, February 2). Nitration of Naphthalene [Video]. YouTube.

- vibzzlab. (2022, August 24). 1-nitronaphthalene : Organic synthesis [Video]. YouTube.

-

Alcorn, P. G. E., & Wells, P. R. (1965). Nitration of the methylnaphthalenes. Australian Journal of Chemistry, 18(9), 1377-1389. Retrieved from [Link]

-

Olah, G. A., & Kuhn, S. J. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. Retrieved from [Link]

- The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.

Sources

- 1. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. scitepress.org [scitepress.org]

- 6. Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. prepchem.com [prepchem.com]

- 13. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

Spectroscopic Characterization of 1-Methyl-4-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitronaphthalene is a substituted aromatic hydrocarbon with the chemical formula C₁₁H₉NO₂.[1][2] As a derivative of naphthalene, a core structure in many dyes, pharmaceuticals, and other functional materials, understanding its precise molecular architecture is paramount for predicting its chemical behavior and potential applications.[3] The introduction of a methyl group and a nitro group onto the naphthalene scaffold significantly influences its electronic properties, reactivity, and biological activity.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic naphthalene core, the electron-donating methyl group, and the strongly electron-withdrawing nitro group, give rise to a unique spectroscopic fingerprint. The following sections will dissect the expected and observed data from NMR, IR, and MS analyses, providing insights into how each technique elucidates a different aspect of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthalene ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the six aromatic protons on the naphthalene ring system. The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substituent positions.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ |

| ~7.4 - 7.8 | Multiplet | 4H | H-5, H-6, H-7, H-8 |

| ~8.1 - 8.3 | Doublet | 1H | H-2 |

| ~8.4 - 8.6 | Doublet | 1H | H-3 |

Interpretation:

The methyl protons are expected to appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.5-2.7 ppm. The six aromatic protons will be deshielded and appear at higher chemical shifts. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will likely appear as a complex multiplet. The protons on the substituted ring (H-2 and H-3) will be the most deshielded due to the anisotropic effect of the nitro group and will likely appear as doublets, coupling with each other. The exact chemical shifts can be influenced by the solvent and the concentration of the sample. For comparison, the aromatic protons of the parent compound, 1-nitronaphthalene, resonate between 7.4 and 8.6 ppm in CDCl₃.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has eleven carbon atoms, and due to molecular asymmetry, all eleven are expected to be unique, giving rise to eleven distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~15 - 20 | -CH₃ |

| ~120 - 135 | Aromatic CH |

| ~135 - 150 | Quaternary Aromatic C |

Interpretation:

The methyl carbon will appear at a high field (low ppm value). The six aromatic methine carbons (CH) will resonate in the typical aromatic region of 120-135 ppm. The four quaternary carbons (C-1, C-4, C-4a, and C-8a) will also appear in the aromatic region but are generally expected to have lower intensities. The carbon bearing the nitro group (C-4) will be significantly deshielded and appear at a lower field (higher ppm value). For reference, the aromatic carbons of 1-methylnaphthalene resonate between 124 and 134 ppm, with the methyl carbon at approximately 19.2 ppm in CDCl₃.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring and the nitro group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1370 - 1330 | Strong | Symmetric NO₂ stretch |

| 850 - 750 | Strong | C-H out-of-plane bending |

Interpretation:

The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions due to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1580 cm⁻¹ region will confirm the aromatic nature of the compound. The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide further evidence for the substitution pattern on the naphthalene ring. For comparison, the IR spectrum of 1-nitronaphthalene shows strong nitro group absorptions at approximately 1525 and 1345 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺ |

| 170 | [M - OH]⁺ or [M - NH]⁺ |

| 157 | [M - NO]⁺ |

| 141 | [M - NO₂]⁺ |

| 128 | Naphthalene cation radical |

| 115 | Naphthalenyl cation |

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 187, corresponding to its molecular weight (187.20 g/mol ).[1] The fragmentation pattern will likely involve the loss of the nitro group and its fragments. Key expected fragments include the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 141, and the loss of nitric oxide (NO, 30 Da) to give a fragment at m/z 157. Further fragmentation of the naphthalene ring system would lead to characteristic ions at lower m/z values, such as 128 and 115.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic nitro compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Optimize the spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and the principal fragment ions.

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the molecular structure of this compound and its key spectroscopic features.

Caption: Correlation of this compound structure with its spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important chemical intermediate. The provided predicted data and experimental protocols serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of nitronaphthalene derivatives.

References

-

PubChem. 1-Nitronaphthalene. National Center for Biotechnology Information. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 1-Methylnaphthalene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

NIST. Benzene, 1-methyl-4-nitro-. National Institute of Standards and Technology. [Link]

-

SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. scitepress.org [scitepress.org]

An In-depth Technical Guide to the Solubility of 1-Methyl-4-nitronaphthalene in Organic Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of 1-methyl-4-nitronaphthalene is a critical prerequisite for its application in organic synthesis, pharmaceutical development, and materials science.[1][2] This guide provides a comprehensive overview of the predicted solubility characteristics of this compound in various organic solvents, grounded in fundamental chemical principles. In light of the current scarcity of specific experimental solubility data in publicly available literature, this document emphasizes a robust framework for researchers to experimentally determine these values. A detailed, field-proven protocol for the equilibrium shake-flask method, widely regarded as the gold standard for solubility determination, is presented, complete with a step-by-step workflow and illustrative diagrams.[3][4] This guide is intended to empower researchers with the necessary theoretical and practical knowledge to confidently and accurately assess the solubility of this compound in their solvent systems of interest.

Introduction to this compound

This compound (C₁₁H₉NO₂) is an aromatic organic compound featuring a naphthalene backbone substituted with a methyl group at the 1-position and a nitro group at the 4-position.[1] At room temperature, it exists as a yellow crystalline solid with a melting point of approximately 71.5°C.[1][2] The presence of the electron-withdrawing nitro group lends significant polarity to the molecule, influencing its reactivity and intermolecular interactions.[1] This compound serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic molecules.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 71.5°C | [2] |

| LogP (Predicted) | 3.58 | [2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The solubility of this compound is governed by a balance of its structural features:

-

Naphthalene Core: The large, bicyclic aromatic ring system is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.

-

Methyl Group: The methyl substituent is a nonpolar, electron-donating group that contributes to the overall nonpolar character of the molecule.

-

Nitro Group: The nitro group is strongly polar and capable of participating in dipole-dipole interactions. This functional group will enhance solubility in polar solvents.

Based on this molecular architecture, a qualitative prediction of solubility in various organic solvents can be made.

Predicted Solubility Profile (Qualitative):

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to High | The large nonpolar surface area of the naphthalene ring will drive solubility in these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents can effectively solvate both the nonpolar naphthalene core and the polar nitro group. |

| Polar Protic | Methanol, Ethanol | Moderate | The polarity of the nitro group will allow for some interaction, but the large nonpolar region will limit high solubility. |

| Highly Polar | Water | Very Low | The hydrophobic nature of the fused aromatic rings will dominate, leading to poor aqueous solubility.[5] |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified.

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and dissolved states of the solute. Agitation ensures that the maximum surface area of the solid is exposed to the solvent, accelerating the dissolution process.[6] Allowing the solution to settle post-equilibration is crucial to prevent undissolved solid particles from contaminating the sample drawn for analysis, which would lead to an overestimation of solubility. The use of a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate and precise quantification of the dissolved analyte.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[7]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to sediment.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent contamination from undissolved solids, it is advisable to draw the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any fine particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and temperatures.

Illustrative Solubility Data Table (Hypothetical Values at 25°C):

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Toluene | 2.4 | [Insert Experimental Value] | [Insert Calculated Value] |

| Dichloromethane | 9.1 | [Insert Experimental Value] | [Insert Calculated Value] |

| Acetone | 21 | [Insert Experimental Value] | [Insert Calculated Value] |

| Ethanol | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Methanol | 33 | [Insert Experimental Value] | [Insert Calculated Value] |

| Hexane | 1.9 | [Insert Experimental Value] | [Insert Calculated Value] |

By correlating the experimental solubility with solvent properties such as the dielectric constant, a deeper understanding of the solute-solvent interactions governing the dissolution of this compound can be achieved.

Conclusion

References

Sources

- 1. CAS 880-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 13. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 14. This compound | 880-93-3 [chemicalbook.com]

- 15. Methyl 4-nitronaphthyl ether | C11H9NO3 | CID 78613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 880-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound 95.00% | CAS: 880-93-3 | AChemBlock [achemblock.com]

- 19. This compound CAS#: 880-93-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Methyl-4-nitronaphthalene: Melting and Boiling Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental physicochemical properties of 1-methyl-4-nitronaphthalene, focusing on its melting and boiling points. As a key intermediate in various synthetic pathways, including the preparation of S-triazolyl α-mercaptoacetanilides which have shown potential as HIV reverse transcriptase inhibitors, a thorough understanding of its physical constants is paramount for its synthesis, purification, and application.[1] This document moves beyond a simple recitation of values to detail the theoretical underpinnings and practical methodologies required for accurate and reliable determination, ensuring a high degree of scientific integrity.

Physicochemical Profile of this compound

This compound is a yellow crystalline solid at room temperature.[2] Its structure consists of a naphthalene core substituted with a methyl group at the 1-position and a nitro group at the 4-position. The presence of the aromatic rings and the polar nitro group dictates its physical properties, such as its relatively high melting point and boiling point.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Melting Point | 71.5°C | [1] |

| Boiling Point | 337.6°C at 760 mmHg | [1] |

| Density | 1.234 g/cm³ | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| CAS Number | 880-93-3 | [3] |

The Theoretical Basis of Phase Transitions: A Scientist's Perspective

The determination of a melting or boiling point is not merely a procedural step but an analytical technique that provides critical insights into a compound's identity and purity.

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a very narrow temperature range, often less than 1°C.[4] This sharpness is a hallmark of purity.

The presence of even small amounts of soluble impurities disrupts the crystal lattice of the solid.[4] This disruption requires less energy to break the intermolecular forces holding the molecules together, resulting in two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., 115-120°C instead of 122-123°C).[5]

Therefore, the accurate determination of the melting range serves as a self-validating system for assessing the purity of a synthesized batch of this compound. A sharp range close to the literature value of 71.5°C indicates a high degree of purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes bulk vaporization. Unlike the melting point, the boiling point is highly sensitive to changes in external pressure. A lower atmospheric pressure (e.g., at high altitudes) results in a lower boiling point, and vice versa.

For this reason, it is crucial to report the atmospheric pressure at which a boiling point was determined. The literature value for this compound is 337.6°C at 760 mmHg (standard atmospheric pressure).

Experimental Protocols for Accurate Determination

The following protocols are designed to yield precise and reproducible results. The causality behind each step is explained to provide a deeper understanding of the experimental design.

This method utilizes a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample. The unique shape of the Thiele tube facilitates convection currents in the oil, providing a consistent temperature environment for both the sample and the thermometer.[5][7]

Methodology:

-

Sample Preparation:

-